

Converting nitriles to primary amines using Ru-MACHO-BH

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Compound of Interest

Compound Name: *Ru-MACHO(regR)-BH*

Cat. No.: *B1516256*

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Executive Summary

The selective reduction of nitriles to primary amines is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and surfactants. Traditional heterogeneous methods (e.g., Raney Ni, Pd/C) often suffer from poor selectivity, yielding significant quantities of secondary and tertiary amines via imine condensation side reactions. These processes frequently require the addition of ammonia or caustic bases to suppress byproduct formation, complicating downstream processing.

This Application Note details the protocol for using Ru-MACHO®-BH, a defined homogeneous ruthenium pincer complex. This catalyst enables the highly selective hydrogenation of aliphatic and aromatic nitriles to primary amines, often under base-free and ammonia-free conditions.

Key Advantages:

- **Selectivity:** >99% selectivity for primary amines; minimal secondary/tertiary amine formation. [\[1\]](#)
- **Operational Simplicity:** Air-stable precursor; often requires no external base additives.

- Atom Economy: Direct hydrogenation using molecular H₂.

Catalyst Profile

Ru-MACHO®-BH is a borohydride-ligated ruthenium pincer complex developed by Takasago International Corporation. Unlike its chloride analog (Ru-MACHO®), the BH variant acts as a "pre-activated" hydride source, eliminating the induction period often associated with alkoxide base activation.

Property	Specification
Trade Name	Ru-MACHO®-BH
IUPAC Name	Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)
CAS Number	1295649-41-0
Formula	C ₂₉ H ₃₄ BNOP ₂ Ru
MW	586.41 g/mol
Appearance	White to pale yellow powder
Stability	Air-stable solid; handle under inert atmosphere for reactions.

Mechanistic Insight: Metal-Ligand Cooperation

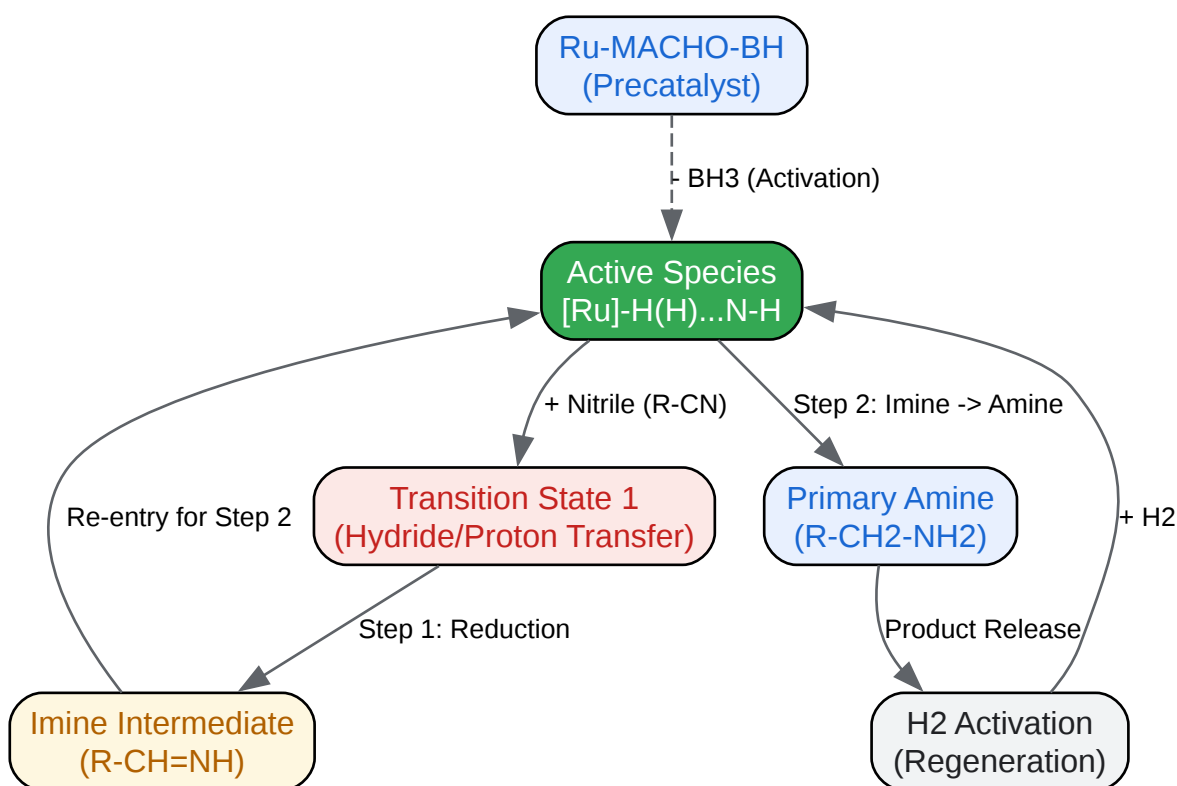
The efficiency of Ru-MACHO-BH stems from Metal-Ligand Cooperation (MLC) facilitated by the PNP pincer ligand. The amine (N-H) backbone plays a non-innocent role, acting as a proton shuttle.

Mechanism Description:

- Activation: The borohydride ligand () serves as an internal hydride source. Upon heating or H₂ exposure, it generates the active ruthenium dihydride species ().

- Outer-Sphere Hydrogenation: Unlike classical mechanisms where the substrate binds directly to the metal, the nitrile carbon accepts a hydride () from Ru, while the nitrile nitrogen simultaneously accepts a proton () from the ligand's NH group.
- H₂ Activation: The resulting amido-Ru complex heterolytically cleaves molecular H₂ to regenerate the active catalytic species.

Figure 1: Catalytic Cycle of Ru-MACHO-BH



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Caption: The outer-sphere mechanism involves concerted proton and hydride transfer, avoiding the formation of coordinatively unsaturated species that typically lead to side reactions.

Experimental Protocol

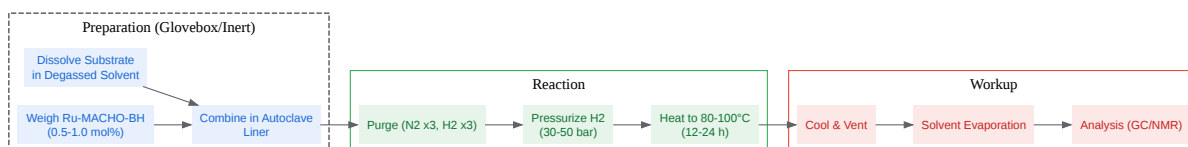
This protocol describes the hydrogenation of a generic fatty nitrile (e.g., Octanenitrile) to Octylamine.^[1] It is adaptable for aromatic nitriles.

Equipment & Reagents[2]

- Reactor: Stainless steel autoclave (e.g., Parr) with overhead stirring and temperature control.
- Solvent: Isopropanol (iPrOH) or Toluene (Anhydrous, degassed). Note: iPrOH is often preferred for solubility and proton-shuttling capabilities.
- Catalyst: Ru-MACHO®-BH (0.5 – 1.0 mol%).
- Gas: Hydrogen (H₂), grade 5.0 (99.999%).

Step-by-Step Procedure

Figure 2: Process Workflow



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Caption: Standard workflow for high-pressure hydrogenation using Ru-MACHO-BH.

Detailed Steps:

- Inert Handling: In a nitrogen-filled glovebox, weigh Ru-MACHO®-BH (1.0 mol% relative to substrate) into a glass liner.
- Solution Prep: Add the nitrile substrate (e.g., 5.0 mmol) and anhydrous solvent (5-10 mL, typically Toluene or THF; Methanol or iPrOH can also be used depending on solubility).
 - Optimization Note: While Ru-MACHO-BH is often base-free, adding a catalytic amount of base (e.g., 5-10 mol% K₂OtBu) can accelerate difficult substrates, though it is often

unnecessary for simple aliphatic nitriles.

- Loading: Place the liner into the autoclave. Seal tightly.
- Purging: Remove from glovebox. Connect to H₂ line. Purge the vessel 3 times with N₂ (10 bar) and 3 times with H₂ (10 bar) to remove oxygen.
- Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 100°C with vigorous stirring (1000 rpm).
- Duration: Run for 16–24 hours.
- Workup: Cool the reactor to room temperature. Carefully vent H₂ in a fume hood.
- Isolation: The catalyst residues are often minimal. Filter the solution through a short pad of Celite if necessary. Remove solvent under reduced pressure.
- Purification: For high purity, convert to the HCl salt or distill.

Substrate Scope & Performance Data

Ru-MACHO-BH demonstrates superior performance compared to heterogeneous catalysts, particularly in suppressing secondary amine formation (

).

Table 1: Comparative Performance (Octanenitrile Hydrogenation) Conditions: 100°C, 50 bar H₂, 24h.

Catalyst	Loading	Additive	Conversion (%)	Primary Amine Selectivity (%)
Ru-MACHO-BH	0.5 mol%	None	>99	>99
Ru/C (Heterogeneous)	5 wt%	None	>99	~60
Ru/C (Heterogeneous)	5 wt%	NH ₃ (2 eq)	>99	~85
Raney Ni	10 wt%	None	95	80

Table 2: Substrate Scope Examples

Substrate Class	Example	Solvent	Yield (%)	Notes
Fatty Nitriles	Octanenitrile	Toluene/iPrOH	98	Full conversion, no soap formation.
Aromatic Nitriles	Benzonitrile	THF	95	Clean conversion to benzylamine.
Dinitriles	Adiponitrile	THF	92	Precursor to Nylon-6,6.
Heterocycles	3-Cyanopyridine	Toluene	94	Heterocycle ring remains intact.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion	H ₂ Starvation	Increase stirring rate (>1000 rpm) to improve gas-liquid mass transfer.
Catalyst Deactivation	Ensure strict O ₂ -free conditions during setup. Check solvent quality (anhydrous).	
Secondary Amine Formation	High Temperature	Lower temperature to 80°C. While Ru-MACHO-BH is selective, excessive heat can promote condensation.
Incomplete Reduction (Imine)	Low Pressure	Increase H ₂ pressure to 50-60 bar. Ensure reaction time is sufficient (imines reduce slower than nitriles).

Safety & Handling

- Ru-MACHO-BH: While the solid is relatively air-stable, it should be stored under inert gas to maintain maximum activity. It generates hydrogen gas upon decomposition; keep away from ignition sources.
- Hydrogen Gas: Extremely flammable.[2][3] High-pressure reactions must be conducted in rated pressure vessels (autoclaves) behind blast shields. Ensure proper grounding to prevent static discharge.
- Nitriles: Many nitriles are toxic. Handle in a well-ventilated fume hood.

References

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